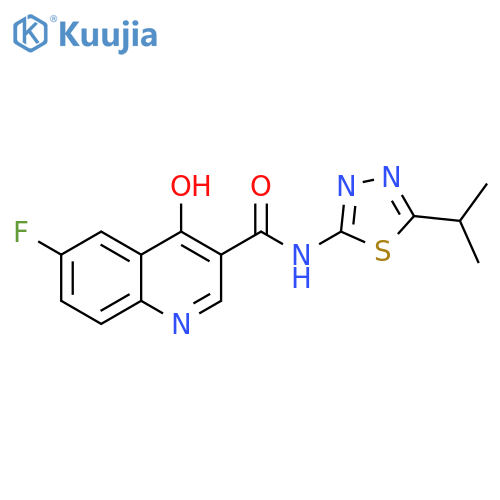Cas no 951993-68-3 (6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide)

951993-68-3 structure
商品名:6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide
CAS番号:951993-68-3
MF:C15H13FN4O2S
メガワット:332.352724790573
CID:5431344
6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-fluoro-4-hydroxy-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-3-carboxamide
- 6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide
-
- インチ: 1S/C15H13FN4O2S/c1-7(2)14-19-20-15(23-14)18-13(22)10-6-17-11-4-3-8(16)5-9(11)12(10)21/h3-7H,1-2H3,(H,17,21)(H,18,20,22)
- InChIKey: UZYRIGVXVWRKDW-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(F)=CC=2)C(O)=C(C(NC2=NN=C(C(C)C)S2)=O)C=1
6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3367-0104-15mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
| Life Chemicals | F3367-0104-20mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
| Life Chemicals | F3367-0104-50mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
| Life Chemicals | F3367-0104-25mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
| Life Chemicals | F3367-0104-10mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3367-0104-30mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
| Life Chemicals | F3367-0104-10μmol |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3367-0104-1mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3367-0104-4mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3367-0104-40mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 40mg |
$140.0 | 2023-04-26 |
6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
951993-68-3 (6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide) 関連製品
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
